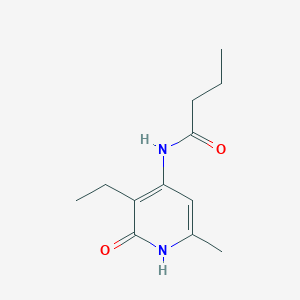![molecular formula C21H34ClNO B14380361 N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine CAS No. 90166-99-7](/img/structure/B14380361.png)
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine is a chemical compound known for its unique structure and properties It consists of a benzyl group, a butyl group, and a chlorocyclohexyl group attached to a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of N-butyl-4-hydroxybutan-1-amine with 2-chlorocyclohexanol in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or butyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-butyl-4-hydroxybutan-1-amine
- N-Benzyl-N-butyl-4-chlorobutan-1-amine
- N-Benzyl-N-butyl-4-methoxybutan-1-amine
Uniqueness
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine is unique due to the presence of the 2-chlorocyclohexyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
90166-99-7 |
|---|---|
Molekularformel |
C21H34ClNO |
Molekulargewicht |
352.0 g/mol |
IUPAC-Name |
N-benzyl-N-butyl-4-(2-chlorocyclohexyl)oxybutan-1-amine |
InChI |
InChI=1S/C21H34ClNO/c1-2-3-15-23(18-19-11-5-4-6-12-19)16-9-10-17-24-21-14-8-7-13-20(21)22/h4-6,11-12,20-21H,2-3,7-10,13-18H2,1H3 |
InChI-Schlüssel |
OJKRWBXIQQUNNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCCOC1CCCCC1Cl)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



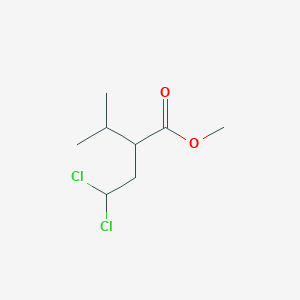

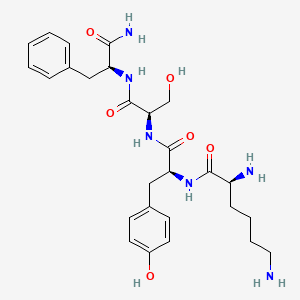
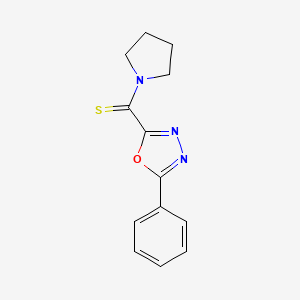
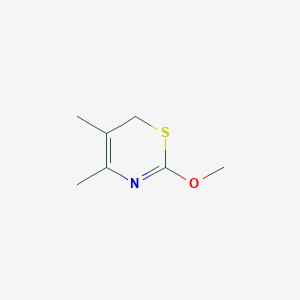
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
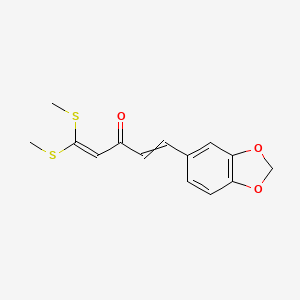
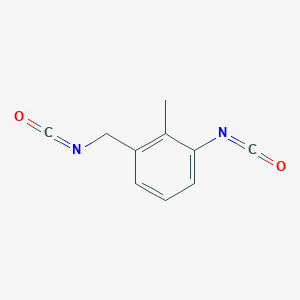
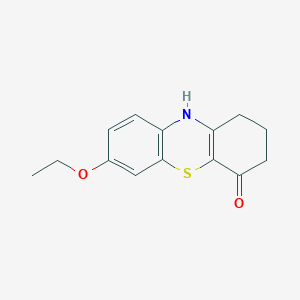
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
